![molecular formula C13H13FN2O2S B2851303 N-(1-(4-fluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide CAS No. 75230-49-8](/img/structure/B2851303.png)
N-(1-(4-fluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide
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Overview
Description
“N-(1-(4-fluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide” is a chemical compound that likely contains a fluorophenyl group, an ethylidene group, a methylbenzenesulfonohydrazide group. The exact properties and characteristics of this compound would depend on its specific structure and the arrangement of these groups .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Fluorophenyl groups can participate in various organic reactions, and sulfonohydrazide groups can act as nucleophiles or ligands .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, etc., would depend on the specific structure of the compound. These properties could be predicted using computational chemistry methods or determined experimentally .Scientific Research Applications
Educational Purposes
Lastly, due to its interesting chemical properties, this compound could be used for educational purposes, demonstrating various chemical reactions and synthesis techniques to students.
Each application area mentioned above would require further research to determine the compound’s efficacy and safety in that particular field. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . However, they do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
Mechanism of Action
Target of Action
The primary targets of N-(1-(4-fluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide are currently unknown . This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
As a unique chemical, its interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
It’s worth noting that many bioactive aromatic compounds, including some indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting potential for developing new useful derivatives .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile .
Action Environment
Environmental conditions can significantly impact the effectiveness of a compound, and understanding these influences is crucial for optimizing its use .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-(4-fluorophenyl)-4-methylbenzenesulfonohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c1-10-2-8-13(9-3-10)19(17,18)16-15-12-6-4-11(14)5-7-12/h2-9,15-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPJBSOFSORYJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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